

R-BC154 Acetate: A Technical Guide to its Interaction with the Extracellular Matrix

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Compound of Interest		
Compound Name:	R-BC154 acetate	
Cat. No.:	B11934183	Get Quote

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Abstract

R-BC154 acetate is a novel synthetic molecule that has garnered significant interest for its selective antagonism of $\alpha9\beta1$ and $\alpha4\beta1$ integrins. These integrins are key mediators of cell-matrix interactions, playing crucial roles in cell adhesion, migration, and signaling. This technical guide provides a comprehensive overview of **R-BC154 acetate**, with a focus on its mechanism of action, its interaction with the extracellular matrix (ECM), and its potential therapeutic applications. Detailed experimental protocols, quantitative binding data, and visual representations of relevant signaling pathways are presented to facilitate further research and development.

Introduction

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Integrins, a family of transmembrane receptors, physically link the ECM to the intracellular cytoskeleton, thereby enabling bidirectional signaling that influences cell behavior. The $\alpha 9\beta 1$ and $\alpha 4\beta 1$ integrins are expressed on a variety of cell types, including leukocytes and hematopoietic stem cells, and are involved in physiological and pathological processes such as inflammation, immune responses, and cancer metastasis.



R-BC154 acetate is a fluorescently labeled, high-affinity antagonist designed to specifically target $\alpha9\beta1$ and $\alpha4\beta1$ integrins. Its intrinsic fluorescence makes it a valuable tool for studying integrin biology, allowing for direct visualization and quantification of receptor binding and dynamics. By inhibiting the interaction of these integrins with their ECM ligands, such as osteopontin (OPN) and fibronectin, **R-BC154 acetate** offers a promising avenue for therapeutic intervention in diseases driven by aberrant cell-matrix interactions.

Mechanism of Action: Targeting Integrin-ECM Interaction

R-BC154 acetate functions as a competitive antagonist, binding to the ligand-binding site of $\alpha9\beta1$ and $\alpha4\beta1$ integrins and thereby preventing their engagement with ECM proteins. This inhibition disrupts the crucial link between the extracellular environment and the cell's internal machinery, leading to downstream effects on cell adhesion, migration, and signaling.

Chemical Structure

R-BC154 is a derivative of the dual $\alpha9\beta1/\alpha4\beta1$ integrin inhibitor, BOP (N-(benzenesulfonyl)-L-prolyl-L-O-(1-pyrrolidinylcarbonyl)tyrosine). The fluorescent moiety is attached via a triazole linker, formed by a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The acetate salt form enhances its solubility and stability.

Quantitative Data: Binding Affinity and Kinetics

The efficacy of **R-BC154 acetate** is underscored by its high affinity and specificity for its target integrins. The following tables summarize the key quantitative data from binding assays performed using the human glioblastoma cell line LN-18, which expresses both $\alpha9\beta1$ and $\alpha4\beta1$ integrins.

Parameter	α9β1 Integrin	α4β1 Integrin	Reference
Dissociation Constant (Kd)	38 nM	12.7 nM	[1]
Inhibitory Constant (Ki)	12.7 nM (in the presence of Ca2+/Mg2+)	Not Reported	[1]



Table 1: Equilibrium Binding Constants of R-BC154 Acetate

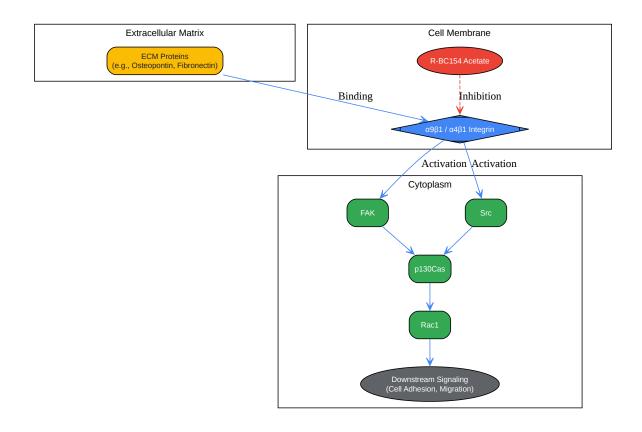
Kinetic Parameter	α9β1 Integrin	α4β1 Integrin	Reference
Association Rate (kon)	Slower	Faster	[1]
Dissociation Rate (koff)	Slower (Prolonged Binding)	Faster	[1]

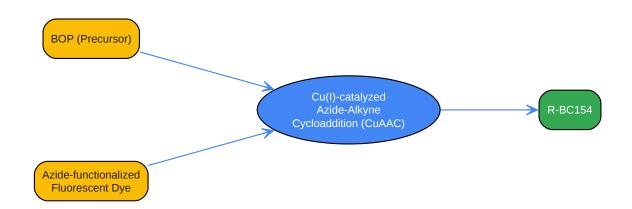
Table 2: Binding Kinetics of R-BC154 Acetate

Signaling Pathways

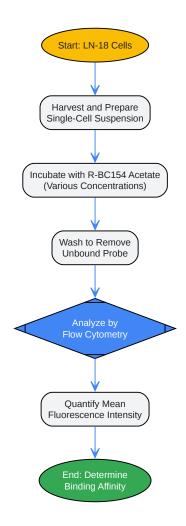
The interaction of $\alpha9\beta1$ and $\alpha4\beta1$ integrins with the ECM triggers intracellular signaling cascades that regulate various cellular functions. **R-BC154 acetate**, by blocking this initial interaction, effectively modulates these pathways.











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References

 1. Design, synthesis and binding properties of a fluorescent α₉β₁/α₄β₁ integrin antagonist and its application as an in vivo probe for bone marrow haemopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]



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